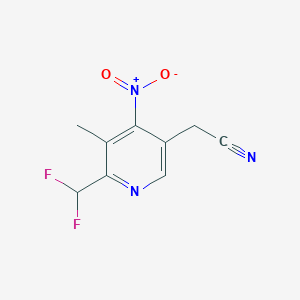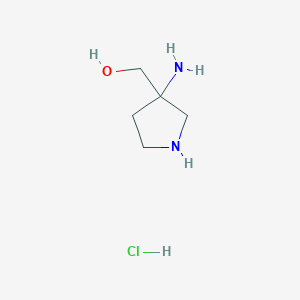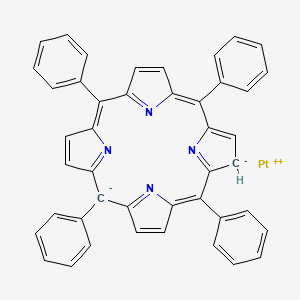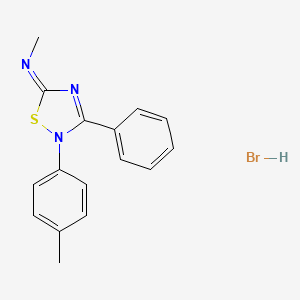
(E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-methylthiourea with p-tolylhydrazine in the presence of a suitable oxidizing agent. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the product is isolated by precipitation or crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, and catalytic activity.
Mécanisme D'action
The mechanism of action of (E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine
- 3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine
- N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazole
Uniqueness
(E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide is unique due to its specific structural features and the presence of the hydrobromide salt. This gives it distinct physicochemical properties and biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C16H16BrN3S |
|---|---|
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine;hydrobromide |
InChI |
InChI=1S/C16H15N3S.BrH/c1-12-8-10-14(11-9-12)19-15(18-16(17-2)20-19)13-6-4-3-5-7-13;/h3-11H,1-2H3;1H |
Clé InChI |
NUKWAQSAYYSJPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NC(=NC)S2)C3=CC=CC=C3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine)](/img/structure/B11927655.png)

![(1R)-1-[(2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate](/img/structure/B11927667.png)
![2-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11927669.png)
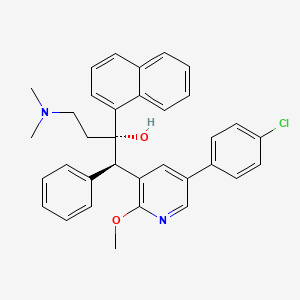
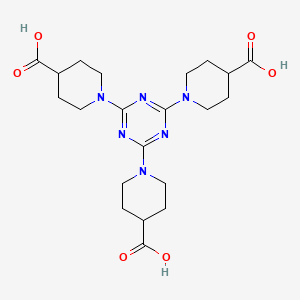
![DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride](/img/structure/B11927687.png)
![(3E)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B11927695.png)
